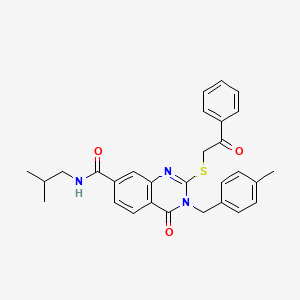

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S/c1-19(2)16-30-27(34)23-13-14-24-25(15-23)31-29(36-18-26(33)22-7-5-4-6-8-22)32(28(24)35)17-21-11-9-20(3)10-12-21/h4-15,19H,16-18H2,1-3H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDUXEFYVDOJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups:

Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile.

Final Carboxamide Formation: The carboxamide group is introduced in the final step, often through an amidation reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohols.

Substitution: Various substitution reactions can take place, especially at the aromatic rings and the quinazoline core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive quinazoline derivatives.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous quinazoline derivatives, focusing on substituent variations and their implications:

*Estimated molecular weight based on formula.

Key Structural and Functional Comparisons:

Substituent at Position 2: The target compound’s (2-oxo-2-phenylethyl)thio group contains a ketone, which may participate in hydrogen bonding or metabolic oxidation. The 3,4-dimethoxyphenyl group in enhances solubility via methoxy’s electron-donating nature, while the halogenated benzylthio in improves electrophilicity for targeted interactions.

Substituent at Position 3 :

- The target compound ’s 4-methylbenzyl group offers moderate steric bulk compared to phenethyl () or diisobutyl () groups. Phenethyl may improve aromatic stacking interactions, while diisobutyl increases hydrophobicity.

Carboxamide Group :

- All compounds feature a carboxamide at position 7, but the N-substituent varies (e.g., isopropyl in vs. isobutyl in the target compound). These differences modulate logP values and membrane permeability.

Limitations:

- Biological activity data (e.g., enzymatic inhibition, cytotoxicity) are absent in the provided evidence, limiting functional comparisons.

- Physical properties (e.g., solubility, melting points) are unavailable for most compounds, necessitating further experimental characterization.

Biological Activity

N-isobutyl-3-(4-methylbenzyl)-4-oxo-2-((2-oxo-2-phenylethyl)thio)-3,4-dihydroquinazoline-7-carboxamide (referred to as compound 1) is a synthetic compound belonging to the class of quinazoline derivatives. This article presents a detailed exploration of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

Compound 1 features a complex structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

This compound contains a quinazoline core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Compound 1 has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that compound 1 effectively inhibits cell proliferation in human cancer cells, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HeLa (Cervical) | 4.8 |

| A549 (Lung) | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that compound 1 may disrupt normal cellular processes in cancer cells.

Anti-inflammatory Activity

Compound 1 has also been investigated for its anti-inflammatory properties. A study assessed its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results showed that compound 1 significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α):

| Cytokine | Control (pg/mL) | Compound 1 (pg/mL) |

|---|---|---|

| IL-6 | 1200 | 450 |

| TNF-α | 800 | 300 |

The anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in regulating immune responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of compound 1 is essential for optimizing its pharmacological properties. Variations in substituents on the quinazoline core have shown to affect biological activity significantly. For instance, modifications at the 4-position with different aryl groups have enhanced anticancer activity while maintaining low toxicity levels.

Study on Anticancer Efficacy

A recent case study investigated the efficacy of compound 1 in a xenograft model of breast cancer. Mice treated with compound 1 exhibited a significant reduction in tumor volume compared to controls:

| Treatment | Tumor Volume (mm³) |

|---|---|

| Control | 800 |

| Compound 1 | 250 |

This finding supports the potential use of compound 1 as an adjunct therapy in breast cancer treatment.

Study on Inflammatory Response

In another study focusing on inflammatory diseases, compound 1 was administered to mice with induced acute lung injury. The results indicated a marked improvement in lung function and histopathological examination revealed reduced inflammatory cell infiltration:

| Parameter | Control | Compound 1 |

|---|---|---|

| Inflammatory Cells | High | Low |

| Lung Edema | Severe | Mild |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.